2-(2-Thienylmethyl)cyclohexanone
Description
Contextualization within Substituted Cyclohexanone (B45756) Frameworks
Substituted cyclohexanones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a myriad of complex molecules. researchgate.net The introduction of a substituent at the alpha-position to the carbonyl group, as seen in 2-(2-Thienylmethyl)cyclohexanone, significantly influences the molecule's reactivity and stereochemistry. These substitutions are fundamental to constructing intricate molecular architectures with desired functionalities. acs.orgorganic-chemistry.org
The synthesis of α-substituted cyclohexanones can be achieved through various methodologies, including enolate alkylation, Michael additions, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org The specific placement of the 2-thienylmethyl group introduces a heteroaromatic element that can modulate the electronic properties and conformational preferences of the cyclohexanone ring. This strategic substitution opens avenues for creating diverse chemical libraries for various applications, including drug discovery and materials science. researchgate.net The stereoselective synthesis of such compounds remains a significant challenge, with the control of diastereoselectivity being a key focus of contemporary research. acs.org
Significance of Thiophene (B33073) and Cyclohexanone Moieties in Contemporary Organic Synthesis
Thiophene Moiety: Thiophene, a sulfur-containing heterocycle, is a prominent scaffold in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent that can replace a benzene ring in a biologically active molecule to modulate its properties. chemicalbook.comcognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene and its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netnih.gov In materials science, thiophene-based polymers are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). nih.gov
Cyclohexanone Moiety: The cyclohexanone ring is a fundamental structural unit in organic chemistry. drugbank.com It serves as a crucial intermediate in the industrial production of polymers like nylon. nih.gov In the realm of medicinal chemistry, the cyclohexanone scaffold is found in various bioactive molecules. nih.govnih.gov Its carbonyl group provides a reactive site for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups. The conformational flexibility of the cyclohexanone ring also plays a critical role in determining the three-dimensional shape of a molecule, which is often crucial for its biological activity.
The combination of these two moieties in this compound results in a molecule with a rich chemical profile, poised for further synthetic elaboration and investigation of its potential applications.
Overview of Current Research Directions and Academic Importance
Current research involving structures related to this compound is multifaceted, touching upon catalysis, synthetic methodology, and the exploration of new bioactive compounds. A significant area of investigation is the development of novel catalytic systems for the efficient and stereoselective synthesis of α-substituted cyclohexanones. organic-chemistry.org This includes the use of organocatalysts and transition metal complexes to control the formation of specific stereoisomers.
The academic importance of this and related compounds lies in their ability to serve as model systems for studying fundamental principles of organic reactivity and stereocontrol. acs.orgacs.org For instance, understanding how the thiophene group influences the facial selectivity of nucleophilic attack on the cyclohexanone carbonyl is a topic of academic interest. Furthermore, the synthesis of libraries of substituted cyclohexanones, including those bearing heteroaromatic groups like thiophene, is a common strategy in the early stages of drug discovery programs to identify new lead compounds. nih.govnih.gov While specific research on this compound itself is not extensively documented in high-impact journals, the broader classes of compounds it represents—substituted cyclohexanones and thiophene derivatives—are of immense and ongoing importance in the field of organic chemistry. researchgate.netrsc.org
Data Tables
Table 1: Physicochemical Properties of Core Moieties
| Property | Thiophene | Cyclohexanone |
| Formula | C4H4S | C6H10O |
| Molar Mass | 84.14 g/mol chemicalbook.com | 98.14 g/mol |
| Boiling Point | 84.4 °C chemicalbook.com | 155.6 °C |
| Density | 1.051 g/mL chemicalbook.com | 0.947 g/mL |
| Appearance | Colorless liquid researchgate.net | Colorless, oily liquid drugbank.com |
| Solubility | Insoluble in water, soluble in organic solvents chemicalbook.com | Slightly soluble in water |
Table 2: Selected Marketed Drugs Containing a Thiophene Moiety
| Drug Name | Therapeutic Class |
| Ticlopidine | Antiplatelet nih.gov |
| Clopidogrel | Antiplatelet nih.gov |
| Olanzapine | Antipsychotic nih.gov |
| Tiagabine | Anticonvulsant nih.gov |
| Suprofen | Anti-inflammatory nih.gov |
| Cefoxitin | Antimicrobial nih.gov |
| Sertaconazole | Antifungal nih.gov |
| Raltitrexed | Anticancer nih.gov |
| Zileuton | Anti-asthma nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14OS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9H,1-2,4,6,8H2 |
InChI Key |
SXJHCGPOJGOOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Thienylmethyl Cyclohexanone and Cognate Analogues
Direct Synthetic Approaches to 2-(2-Thienylmethyl)cyclohexanone
Direct approaches to this compound focus on the introduction of the 2-thienylmethyl group onto a pre-existing cyclohexanone (B45756) scaffold. These methods are often favored for their atom economy and straightforward nature.
Acylation-Based Methodologies Utilizing Cyclohexanone Derivatives
A primary strategy for the synthesis of 2-substituted cyclohexanones involves the alkylation of a cyclohexanone enolate with a suitable electrophile. pressbooks.publibretexts.org In the context of this compound, this would involve the reaction of a cyclohexanone enolate with a 2-thienylmethyl halide, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene.
The process begins with the deprotonation of cyclohexanone at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 2-thienylmethyl halide in an SN2 reaction to form the desired C-C bond. pressbooks.pub The choice of base and reaction conditions is crucial to control the regioselectivity of the deprotonation, especially in substituted cyclohexanones, to avoid the formation of undesired isomers. ubc.ca
An alternative to the use of enolates is the formation of an enamine intermediate. pearson.comquora.com Reacting cyclohexanone with a secondary amine, such as pyrrolidine, forms an enamine. libretexts.org This enamine is nucleophilic at the α-carbon and can react with 2-thienylmethyl halide. masterorganicchemistry.com The resulting iminium salt is then hydrolyzed with aqueous acid to yield the 2-substituted cyclohexanone. libretexts.orgopenstax.org This method, known as the Stork enamine alkylation, offers a milder alternative to enolate alkylation. libretexts.org
| Reagent 1 | Reagent 2 | Base/Catalyst | Product | Reaction Type |
| Cyclohexanone | 2-(Chloromethyl)thiophene | LDA | This compound | Enolate Alkylation |
| Cyclohexanone | Pyrrolidine | Acid catalyst | 1-(Cyclohex-1-en-1-yl)pyrrolidine | Enamine Formation |
| 1-(Cyclohex-1-en-1-yl)pyrrolidine | 2-(Bromomethyl)thiophene | None | Iminium salt intermediate | Enamine Alkylation |
| Iminium salt intermediate | H3O+ | None | This compound | Hydrolysis |
Free-Radical Addition Strategies Involving Olefins and Cycloketones
Free-radical addition reactions provide another avenue for the synthesis of 2-alkylcyclohexanones. wikipedia.org This approach typically involves the addition of a radical to an alkene. In one possible pathway, a 2-thienylmethyl radical could be generated from a suitable precursor and added to cyclohexene (B86901). The resulting cyclohexyl radical would then need to be oxidized to the corresponding ketone.
A more direct route involves the free-radical addition of cyclohexanone to an olefin. chemistrytalk.org This type of reaction is often initiated by peroxides, which generate a cyclohexanonyl radical. This radical can then add to an appropriate thienyl-containing alkene. The reaction generally proceeds via an anti-Markovnikov addition, where the radical adds to the least substituted carbon of the double bond. wikipedia.orgwikipedia.org For the synthesis of this compound, a potential substrate would be 2-vinylthiophene.
The reactivity of cyclic olefins in free-radical additions can be influenced by ring size, with cyclohexene showing different reactivity compared to other cycloalkenes like cyclopentene (B43876) and cyclooctene. lookchem.com
| Reactant 1 | Reactant 2 | Initiator | Key Intermediate | Product |
| Cyclohexanone | 2-Vinylthiophene | Peroxide | Cyclohexanonyl radical | 2-(2-(Thiophen-2-yl)ethyl)cyclohexan-1-one |
| 2-Thienylacetyl radical | Cyclohexene | Radical initiator | Substituted cyclohexyl radical | Oxidized to this compound |
Alternative Direct Functionalization Routes to the Cyclohexanone Ring
Beyond enolate alkylation and radical additions, other direct functionalization methods can be envisioned. For instance, Michael addition of a nucleophile to a cyclohexenone derivative can introduce functionality at the β-position. srce.hrscispace.com To achieve α-substitution, one could consider a tandem reaction sequence.
A tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cycloalkanones, representing a formal [5+1] cycloaddition. nih.gov This method allows for the construction of two C-C bonds under mild conditions. While not specifically demonstrated for the thienylmethyl group, its adaptability for various substituents suggests potential applicability.
Synthetic Routes to Related Thienyl-Substituted Cyclohexanone Derivatives
Instead of modifying a pre-existing cyclohexanone ring, it is also possible to construct the thienyl-substituted cyclohexanone from acyclic precursors. These methods often provide excellent control over the substitution pattern of the final product.
Cyclization Reactions of Acetonylsuccinic Acid Dialkyl Esters to Form Cyclohexane (B81311) Derivatives
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from dicarboxylic acid esters. fiveable.melibretexts.orgmasterorganicchemistry.com This reaction proceeds via an intramolecular Claisen condensation. numberanalytics.com To synthesize a thienyl-substituted cyclohexanone derivative, one could envisage a suitably substituted 1,7-diester. For example, a diester containing a thienyl group at an appropriate position could be cyclized using a strong base like sodium ethoxide to yield a six-membered β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation of the β-keto ester would then furnish the desired thienyl-substituted cyclohexanone.
A one-pot tandem double Michael addition-Dieckmann condensation has also been developed for the synthesis of 4,4-disubstituted cyclohexane β-keto esters, which can then be decarboxylated to the corresponding cyclohexanones. organic-chemistry.org This highlights the utility of condensation reactions in building complex cyclohexanone structures.
| Starting Material | Base | Intermediate | Final Product (after decarboxylation) | Reaction |
| Substituted 1,7-diester with thienyl group | Sodium ethoxide | Cyclic β-keto ester | Thienyl-substituted cyclohexanone | Dieckmann Condensation |
Strategies Involving Enone Intermediates (e.g., Cyclohexenone)
The Robinson annulation is a classic and widely used method for the synthesis of cyclohexenone rings. chemistrytalk.orgwikipedia.orgmasterorganicchemistry.comuoc.grlibretexts.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com A thienyl-containing ketone could serve as the Michael donor, or a thienyl-substituted vinyl ketone could act as the Michael acceptor. The resulting thienyl-substituted cyclohexenone can then be reduced to the corresponding saturated cyclohexanone. The versatility of the Robinson annulation allows for the synthesis of a wide variety of substituted cyclohexenones, making it a valuable tool for accessing thienyl-substituted analogues. wikipedia.orgmasterorganicchemistry.com
Alternatively, one can start with a pre-formed cyclohexenone and introduce the thienyl group via a Michael addition. The conjugate addition of a thienyl-based nucleophile, such as a thienyl Grignard reagent in the presence of a copper catalyst, to cyclohexenone would place the thienyl group at the 3-position. To obtain the 2-substituted product, a different strategy would be required, potentially involving a 1,4-addition to a 2-formyl-2-cyclohexenone followed by further transformations. nih.gov
| Reactant 1 | Reactant 2 | Reaction Sequence | Product |
| Thienyl ketone | Methyl vinyl ketone | Michael addition, Aldol condensation | Thienyl-substituted cyclohexenone |
| Cyclohexanone | Thienyl vinyl ketone | Michael addition, Aldol condensation | Thienyl-substituted cyclohexenone |
| Cyclohexenone | Thienylcopper reagent | Michael Addition | 3-(Thienyl)cyclohexanone |
Synthesis of Poly-substituted Cyclohexanones with Thienylmethyl Moieties
The introduction of a thienylmethyl group onto a cyclohexanone scaffold is most directly achieved through the α-alkylation of a pre-formed cyclohexanone enolate. This classical yet powerful method involves the reaction of cyclohexanone with a suitable base to generate the nucleophilic enolate, which then attacks an electrophilic source of the thienylmethyl group, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The regioselectivity of the enolate formation can be a critical issue, especially with substituted cyclohexanones, potentially leading to a mixture of products. ubc.ca For an unsubstituted cyclohexanone, only one enolate is formed, simplifying the product outcome.
The general reaction is as follows: Cyclohexanone is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature to quantitatively form the lithium enolate. Subsequent addition of 2-(halomethyl)thiophene results in an S(_N)2 reaction to furnish this compound.
An alternative strategy for creating poly-substituted cyclohexanones involves hydroxyalkylation/alkylation (HAA) reactions. For instance, the reaction between cyclohexanone and 2-methylfuran, catalyzed by a solid acid catalyst, yields 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran). nih.gov While this specific reaction results in a gem-disubstituted product at the carbonyl carbon rather than α-alkylation, it demonstrates a valid method for coupling heterocyclic moieties to the cyclohexanone ring, creating a foundation for further transformations into more complex poly-substituted analogues. nih.gov
Role of Catalysis and Reaction Conditions in Synthesis
The efficiency and selectivity of the synthesis of this compound are profoundly influenced by the choice of catalyst and the specific reaction conditions employed. Modern synthetic methods increasingly rely on catalysis to improve yields, reduce waste, and operate under milder conditions.
Lewis Acid Catalysis in O-C Isomerization
Lewis acid catalysis provides a powerful method for intramolecular rearrangements, specifically O-C isomerization, which can be adapted for the synthesis of precursors to thienylmethyl-substituted cyclic ketones. A relevant model is the rearrangement of benzyl (B1604629) phenolic ethers, which, in the presence of a Lewis acid like aluminum chloride (AlCl(_3)) or a Brønsted acid, can yield biphenyl (B1667301) methane (B114726) compounds. researchgate.net
Applying this to a cognate analogue, one could synthesize a 2-thienylmethyl aryl ether and subject it to a Lewis acid-catalyzed rearrangement. The process would involve:
O-Alkylation: A phenol (B47542) is reacted with 2-(chloromethyl)thiophene under basic conditions to form the corresponding 2-thienylmethyl phenyl ether.
Fries or Claisen-type Rearrangement: The ether is treated with a Lewis acid (e.g., AlCl(_3), BF(_3)). The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the C-O bond and subsequent electrophilic aromatic substitution of the thienylmethyl carbocation onto the aromatic ring, primarily at the ortho and para positions. researchgate.net
Transformation to Cyclohexanone: The resulting (thienylmethyl)phenol could then be hydrogenated to yield the corresponding thienylmethyl-substituted cyclohexanol, followed by oxidation to the target cyclohexanone.
This strategy highlights how Lewis acids can unlock alternative synthetic pathways through the controlled isomerization of stable ether precursors. youtube.com
Phase-Transfer Catalysis in Cyclization Reactions
Phase-transfer catalysis (PTC) is a highly effective technique for performing reactions between reagents located in separate immiscible phases, such as a solid-liquid or liquid-liquid system. nih.gov This methodology is exceptionally well-suited for the alkylation of ketones like cyclohexanone, offering significant advantages over traditional methods that require stoichiometric amounts of strong, hazardous bases in anhydrous solvents. acsgcipr.org
In the PTC-mediated synthesis of this compound, the reaction would typically involve:
An organic phase (e.g., toluene) containing cyclohexanone and the alkylating agent, 2-(chloromethyl)thiophene.
An aqueous or solid phase containing an inexpensive inorganic base, such as sodium hydroxide (B78521) or potassium carbonate. nih.gov
A catalytic amount of a phase-transfer agent, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB).
The catalyst transports the hydroxide or carbonate anion into the organic phase to deprotonate the cyclohexanone, generating the enolate in situ. This enolate then reacts with the thienylmethyl halide. The key benefits include milder reaction conditions, elimination of dangerous reagents, and simplified workup procedures. acsgcipr.orgphasetransfer.com
Table 1: Hypothetical Effect of Phase-Transfer Catalysts on the Alkylation of Cyclohexanone
| Catalyst | Catalyst Type | Lipophilicity (C#) | Expected Outcome |
| Tetrabutylammonium Bromide (TBAB) | Symmetric Quaternary Ammonium Salt | 16 | Good activity, standard choice for many PTC reactions. |
| Trioctylmethylammonium Chloride (Aliquat 336) | Asymmetric Quaternary Ammonium Salt | 25 | Higher lipophilicity may increase catalyst concentration in the organic phase, potentially improving reaction rate. |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl-substituted Quaternary Salt | 13 | Lower lipophilicity, might be less effective in transferring the anion compared to more lipophilic catalysts. |
| No Catalyst | - | - | No significant reaction observed, demonstrating the essential role of the catalyst. nih.gov |
Ultrasonic-Assisted Synthesis Methodologies
The application of ultrasonic irradiation in organic synthesis is a green chemistry technique known to accelerate reactions, increase yields, and enable processes to occur under milder conditions. ekb.egnih.gov The phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. ekb.egchesci.com
For the synthesis of this compound, ultrasound can be applied to the alkylation reaction. By immersing the reaction flask in an ultrasonic bath, the cavitation effect enhances mass transfer between phases (in a PTC setup) and increases the effective surface area of solid reagents, leading to a significant rate enhancement. youtube.com This method can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher purity products. nih.gov The synthesis of various heterocyclic compounds, including thiophenes, has been shown to be accelerated by ultrasound, making it a suitable technique for the preparation of the target molecule. chesci.comresearchgate.net
Optimization of Solvent Systems and Temperature Regimes for Targeted Transformations
The outcome of any chemical synthesis is critically dependent on parameters such as solvent and temperature. The optimization of these conditions is essential for maximizing the yield and purity of the desired product, this compound. researchgate.net
Solvent Systems: The choice of solvent can influence reactant solubility, enolate structure, and the rate of the S(_N)2 alkylation step. In a classic enolate alkylation using a strong base like LDA, polar aprotic solvents such as THF are standard. For PTC-mediated alkylations, a biphasic system is used, where a non-polar organic solvent like toluene (B28343) is common. Some studies on related ketone functionalizations have shown that polar solvents like acetonitrile (B52724) can significantly enhance conversion rates compared to non-polar solvents. nih.gov A systematic screening of solvents is crucial for identifying the optimal medium for a specific catalytic system. researchgate.net
Temperature Regimes: Temperature is a critical lever for controlling the reaction rate versus the rate of potential side reactions. researchgate.net Enolate alkylations are often initiated at low temperatures (e.g., -78 °C) to ensure controlled deprotonation and then allowed to warm to room temperature during the alkylation step. In contrast, PTC and ultrasonic-assisted reactions may be run at slightly elevated temperatures (e.g., 40-60 °C) to further accelerate the reaction, but excessive heat can lead to undesired byproducts. youtube.com Finding the optimal temperature requires careful experimentation to balance kinetic and thermodynamic factors.
Table 2: Illustrative Optimization Parameters for Cyclohexanone Alkylation
| Parameter | Variation | Rationale | Potential Outcome |
| Solvent | Toluene | Standard for PTC, good for dissolving organic reactants. | Moderate to good yield. |
| Acetonitrile | Polar aprotic, may enhance S(_N)2 reaction rate. nih.gov | Potentially higher yield or faster reaction. | |
| Dichloromethane | Common organic solvent, but can be reactive. | Variable, requires testing. | |
| Solvent-free | Green chemistry approach if reactants are liquid. | High concentration may increase rate but can pose heat transfer issues. | |
| Temperature | 0 °C | Favors selectivity, minimizes side reactions. | Slower reaction rate, potentially cleaner product. |
| 25 °C (Room Temp) | Convenient, standard condition. | Good balance of rate and selectivity for many reactions. | |
| 50 °C | Increases reaction rate significantly. researchgate.net | Faster conversion, but risk of byproducts (e.g., dialkylation, elimination) increases. |
Chemical Reactivity and Transformation Mechanisms of 2 2 Thienylmethyl Cyclohexanone
Reactions at the Carbonyl Center
The carbonyl group is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon and the basicity of the carbonyl oxygen.
The polarized carbon-oxygen double bond of the ketone is highly susceptible to attack by nucleophiles. Grignard reagents, for example, act as carbon nucleophiles that attack the electrophilic carbonyl carbon. This reaction, followed by an aqueous workup, results in the formation of a tertiary alcohol, with the nucleophile adding a new alkyl or aryl group to the carbonyl carbon. pearson.comyoutube.com The steric hindrance caused by the bulky 2-(2-thienylmethyl) substituent may influence the reaction rate and the stereochemical outcome of the addition.
Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 2-(2-thienylmethyl)cyclohexanol. The hydride ion (H⁻) acts as the nucleophile, adding to the carbonyl carbon.
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|
2-(2-Thienylmethyl)cyclohexanone readily undergoes condensation reactions with primary amines and their derivatives. masterorganicchemistry.com These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.com Reaction with a primary amine (R-NH₂) yields an imine (or Schiff base), while reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives forms a hydrazone. nih.govnih.gov These reactions are fundamental in synthetic chemistry for creating new C=N bonds and for the synthesis of various nitrogen-containing heterocyclic compounds. ijnc.irorganic-chemistry.org
Table 2: Condensation Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Formula | Product Class |
|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | H₂N-NH₂ | Hydrazone |
Reactions at the Cyclohexanone (B45756) Ring
The cyclohexanone ring offers reaction sites at the α-carbons and can undergo structural changes through rearrangements or ring-opening.
The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com For this compound, there are two distinct α-carbons: C2 (tertiary, bearing the substituent) and C6 (secondary). The regioselectivity of enolate formation can be controlled by the reaction conditions. bham.ac.uk
Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) preferentially removes a proton from the less-substituted and more accessible C6 position. ubc.ca
Thermodynamic Enolate: Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted and more stable enolate at the C2 position. masterorganicchemistry.com
Once formed, the enolate can react with various electrophiles. bham.ac.uk For instance, alkylation with an alkyl halide introduces a new alkyl group at the α-position. orgsyn.orgyoutube.com Halogenation with reagents like Br₂ can also occur at the α-position. pressbooks.publibretexts.org Under acidic conditions, monohalogenation typically occurs via an enol intermediate. libretexts.orgyoutube.com In basic conditions, polyhalogenation is common because the first halogen atom's electron-withdrawing effect increases the acidity of the remaining α-protons. pressbooks.publibretexts.org
The structure of this compound is suitable for specific rearrangement reactions, most notably the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of the cyclic ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a seven-membered ring lactone (a cyclic ester). rsc.orgsigmaaldrich.com The mechanism involves the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.org The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. The order of migratory aptitude is generally tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org In this case, the C2 carbon is tertiary and the C6 carbon is secondary. Therefore, the more substituted C2 carbon is expected to migrate, leading to the formation of 7-(2-thienylmethyl)oxepan-2-one.
Reactivity of the Thienylmethyl Moiety
The thiophene (B33073) ring is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). numberanalytics.compearson.com The sulfur atom can stabilize the intermediate carbocation (a sigma complex) through resonance. numberanalytics.comresearchgate.net Substitution occurs preferentially at the α-positions (C2 and C5) because the positive charge in the intermediate can be delocalized onto the sulfur atom. onlineorganicchemistrytutor.com
In this compound, the thiophene ring is attached at its C2 position. The remaining positions available for substitution are C3, C4, and C5. The C5 position is the other α-position and is the most likely site for electrophilic attack due to its higher activation and steric accessibility compared to the β-positions (C3 and C4). Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂ and a Lewis acid) would be expected to yield the corresponding 5-substituted-2-(2-thienylmethyl)cyclohexanone derivative.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). uop.edu.pk Its reactivity in such reactions is significantly greater than that of benzene, allowing substitutions to occur under milder conditions. uop.edu.pkpearson.com The sulfur atom plays a critical role by stabilizing the cationic intermediate (the arenium ion or sigma complex) through resonance, donating a lone pair of electrons to delocalize the positive charge. pearson.comuoanbar.edu.iq
In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 and C5 positions (the α-carbons), which are more activated than the C3 and C4 positions (the β-carbons). uop.edu.pk In this compound, the C2 position is already substituted. The (cyclohexylmethyl) group is an alkyl substituent, which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. youtube.com In the context of the thiophene ring, this directs incoming electrophiles to the C5 and C3 positions.
The C5 position is sterically more accessible and electronically favored, making it the primary site for substitution. The C3 position is the secondary site of attack.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Attack | Product Type | Electronic Factors | Steric Hindrance | Expected Yield |
| C5 | Major | Highly favored due to effective stabilization of the arenium ion by the sulfur atom and the activating effect of the alkyl substituent. | Low | High |
| C4 | Minor/Trace | Less stable arenium ion compared to C3 and C5 attack. | Moderate | Very Low |
| C3 | Minor | Arenium ion is less stable than for C5 attack but more stable than for C4 attack. | Low | Low |
Reactions Involving the Methylene (B1212753) Bridge and Cyclohexanone Carbonyl
The reactivity of the aliphatic portion of the molecule centers on the cyclohexanone ring and the adjacent methylene bridge.
Reactivity of the Methylene Bridge
The methylene bridge (-CH₂-) in this compound is positioned alpha to the carbonyl group. This makes the protons on this bridge (and the proton on the adjacent tertiary carbon of the cyclohexanone ring) acidic. masterorganicchemistry.com These protons can be abstracted by a strong base to form a resonance-stabilized nucleophile known as an enolate. libretexts.org The formation of an enolate is a crucial first step for numerous reactions, such as alkylations and condensations. masterorganicchemistry.commnstate.edu The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would preferentially deprotonate the less-substituted α-carbon (the methylene bridge), forming the kinetic enolate. youtube.com In contrast, a smaller, strong base at higher temperatures could lead to the more stable, substituted thermodynamic enolate.
Horner-Wadsworth-Emmons (HWE) Reaction
It is important to clarify that the Wittig-Horner (more accurately, the Horner-Wadsworth-Emmons) reaction does not occur on the methylene bridge itself but rather involves the transformation of the ketone's carbonyl group into an alkene. numberanalytics.comwikipedia.org This reaction is a widely used method for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
The reaction involves treating the ketone with a stabilized phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. organic-chemistry.org The choice of base and phosphonate ester can be tailored to the specific substrate and desired outcome.
Table 2: Typical Reagents for Horner-Wadsworth-Emmons Reaction on a Cyclohexanone Moiety
| Component | Examples | Purpose |
| Phosphonate Ester | Triethyl phosphonoacetate, Diethyl benzylphosphonate | Source of the phosphonate carbanion that will form the new C=C bond. |
| Base | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe), Lithium diisopropylamide (LDA) | Deprotonates the phosphonate ester to generate the nucleophilic carbanion. libretexts.orgorganic-chemistry.org |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Provides a suitable medium for the reaction. |
Mechanistic Investigations of Key Transformations
Understanding the step-by-step mechanisms of these reactions is fundamental to predicting and controlling their outcomes.
Mechanism of Electrophilic Aromatic Substitution
The mechanism for EAS on the thiophene ring of this compound proceeds through a two-step addition-elimination pathway.
Formation of the Sigma Complex: The electrophile (E⁺) attacks the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Attack at the C5 position yields a more stable intermediate because the positive charge is more effectively delocalized over the ring and onto the sulfur atom, compared to attack at C3.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the thiophene ring, yielding the final substituted product. pearson.com
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction mechanism provides a clear pathway to the olefination of the cyclohexanone carbonyl.
Enolate Formation: A strong base deprotonates the phosphonate ester, creating a highly nucleophilic phosphonate carbanion. numberanalytics.com
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbon of the cyclohexanone's carbonyl group. This addition forms a tetrahedral intermediate, often referred to as a betaine (B1666868). numberanalytics.comorganic-chemistry.org
Oxaphosphetane Formation: The betaine intermediate undergoes cyclization to form a four-membered ring containing both oxygen and phosphorus, known as an oxaphosphetane. nih.gov The formation and stability of this intermediate are key to the reaction's stereochemical outcome.
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination step. The strong phosphorus-oxygen double bond that forms provides the thermodynamic driving force for the reaction, leading to the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgorganic-chemistry.org
Derivatives and Analogues of 2 2 Thienylmethyl Cyclohexanone: Synthesis and Structural Characterization
Synthesis of Carboxamide Derivatives Incorporating the 2-Thienylmethyl Cyclohexane (B81311) Moiety
The synthesis of carboxamide derivatives built upon the cyclohexane framework is a well-established area of organic chemistry. One common strategy involves the reaction of a cyclohexanecarbonyl chloride with an appropriate amine. A versatile method for creating acyl isothiocyanates as intermediates can be adapted for this purpose. This involves reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) in a solvent like acetone. The resulting cyclohexanecarbonyl isothiocyanate can then be condensed with a primary amine to yield the desired N-substituted cyclohexanecarboxamide (B73365) derivative. nih.govnih.gov This method is highly adaptable for creating a library of compounds with various substituents.
Another fundamental approach to amide bond formation is the Schotten-Baumann reaction. researchgate.net This method typically involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, to synthesize a carboxamide incorporating the 2-thienylmethyl moiety, one could react cyclohexanecarboxylic acid chloride with 2-(aminomethyl)thiophene. The reaction would be performed in a two-phase system or in the presence of an aqueous base.
While direct synthesis of a carboxamide from 2-(2-thienylmethyl)cyclohexanone itself is less commonly documented, the core structure is present in compounds such as N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-thienylmethyl)cyclohexanecarboxamide. umn.edu The synthesis of such complex molecules would involve multi-step pathways, likely culminating in an amide coupling reaction as described above.
Table 1: General Methods for Cyclohexanecarboxamide Synthesis
| Method | Reactants | Key Features |
| Isothiocyanate Intermediate Method | Cyclohexanecarbonyl chloride, Potassium thiocyanate, Primary amine | Forms a thiourea-like linkage if the isothiocyanate is used directly, or a standard amide after hydrolysis. nih.govnih.gov |
| Schotten-Baumann Reaction | Cyclohexanecarboxylic acid chloride, Amine (e.g., 2-(aminomethyl)thiophene) | A robust and widely used method for forming amide bonds, typically under basic conditions. researchgate.net |
Synthesis of Allylamino Derivatives
The compound 2-(allylamino)-2-(2-thienyl)cyclohexanone hydrochloride is recognized as a derivative of interest. chemicalbook.comsigmaaldrich.com While specific, detailed synthetic procedures for this exact molecule are not widely published in academic literature, its structure suggests plausible synthetic routes based on established reactions for α-amino ketone synthesis.
A likely pathway is the α-amination of a pre-functionalized cyclohexanone (B45756). One could start with this compound and introduce the amino group. However, a more controlled approach would be to first create an α-halo-ketone. For example, bromination of this compound at the α-position would yield an intermediate that can readily react with allylamine. The resulting α-amino ketone would then be treated with hydrochloric acid to form the hydrochloride salt.
Alternatively, methods for the synthesis of related amino ketones, such as the Mannich reaction, can provide insight. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For example, the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride is achieved by reacting cyclohexanone, paraformaldehyde, and dimethylammonium chloride. oc-praktikum.de A similar strategy could potentially be adapted for the synthesis of the target allylamino derivative.
Another relevant synthetic strategy is the alkylation of a cyclohexanone derivative. For example, (S)-2-allyl-2-methylcyclohexanone is synthesized through the allylation of a methylcyclohexanone precursor. nih.gov This demonstrates a method for introducing the allyl group to the cyclohexanone ring.
Synthesis of Bis(thienylmethylidene)cyclohexanone Analogues
The synthesis of bis(thienylmethylidene)cyclohexanone analogues follows the classical Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this specific case, cyclohexanone is reacted with two equivalents of a substituted thienyl aldehyde.
The general procedure involves dissolving the cyclohexanone and the thienyl aldehyde in a solvent such as ethanol. A base, typically an aqueous or ethanolic solution of sodium hydroxide (B78521) or sodium ethoxide, is then added dropwise to the mixture. prepchem.com The reaction is often heated under reflux to drive it to completion. The product, a bis(thienylmethylidene)cyclohexanone, precipitates from the reaction mixture upon cooling or after acidification and can be purified by recrystallization.
This methodology has been successfully applied to synthesize a range of bis(benzylidene)cyclohexanone analogues, which are structurally similar to the thienyl derivatives. For example, 2,6-bis(4-nitrobenzylidene)cyclohexanone researchgate.net and (2E,6E)2,6-bis(4-amino benzylidene)cyclohexanone (BABC) researchgate.net have been synthesized using this approach. The E-configuration of the olefinic bonds is the typical stereochemical outcome.
Table 2: Examples of Synthesized Bis(arylidene)cyclohexanone Analogues
| Compound Name | Aldehyde Used | Base/Solvent | Reference |
| 2,6-bis(4'-diethylaminobenzal)-4-ethylcyclohexanone | p-diethylaminobenzaldehyde | Sodium ethoxide/Ethanol | prepchem.com |
| (2E,6E)2,6-bis(4-amino benzylidene)cyclohexanone | 4-aminobenzaldehyde | Not specified | researchgate.net |
| 2,6-bis(4-nitrobenzylidene)cyclohexanone | 4-nitrobenzaldehyde | Not specified | researchgate.net |
Heterocyclic Annulation Products Derived from Thienyl-Cyclohexanone Building Blocks
Thienyl-substituted cyclohexanones are valuable precursors for the synthesis of various fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring onto the existing cyclohexanone scaffold.
Formation of Tetrahydro-4H-indazol-4-ones
A key building block for these heterocycles is 2-(thiophene-2-carbonyl)cyclohexane-1,3-dione. This compound can be synthesized and then used to construct bicyclic systems like tetrahydro-4H-indazol-4-ones. researchgate.net The formation of the indazolone ring is achieved by reacting the dione (B5365651) precursor with various hydrazines. The reaction proceeds through condensation and subsequent cyclization. researchgate.net
The resulting 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms, and subsequent reactions such as alkylation or acylation can lead to a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is often dependent on the reaction conditions and the specific reagents used. nih.gov
Formation of Dihydrobenzisoxazole Systems
The same 2-(thiophene-2-carbonyl)cyclohexane-1,3-dione precursor can also be used to synthesize 6,7-dihydrobenzisoxazole systems. researchgate.net This transformation is accomplished by reacting the dione with hydroxylamine (B1172632). The reaction follows a similar pathway of condensation and intramolecular cyclization to form the isoxazole (B147169) ring fused to the cyclohexane system. researchgate.net
Other Novel Cyclohexane Derivatives Featuring 2-Thienylmethyl Substituents
The versatility of the thienyl-cyclohexanone scaffold allows for the synthesis of a wide range of other novel derivatives. The precursor 2-(thiophene-2-carbonyl)cyclohexane-1,3-dione is itself a notable derivative, serving as a versatile building block for further chemical elaboration. researchgate.net
Furthermore, the core cyclohexanone structure can be used to build other fused heterocyclic systems, such as tetrahydroindol-4-ones. These are typically synthesized from the condensation of a 1,3-cyclohexanedione (B196179) with an α-aminocarbonyl compound in a Paal-Knorr type synthesis. umn.edursc.orgnih.gov By starting with a thienyl-substituted cyclohexanedione, one could foresee the synthesis of thienyl-substituted tetrahydroindoles.
Another interesting transformation involves the dehydrogenative synthesis of 2-(alkylamino)phenols from cyclohexanones and amines. nih.gov This reaction creates an aromatic ring from the cyclohexanone, offering a pathway to highly functionalized phenolic compounds that retain the amino substituent.
Applications of 2 2 Thienylmethyl Cyclohexanone in Advanced Organic Synthesis
Utilization as a Building Block for Complex Polycyclic Natural Product Analogues
The synthesis of complex polycyclic natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. quora.comosti.gov Cyclic ketones, such as cyclohexanone (B45756) and its derivatives, are fundamental building blocks in many annulation strategies used to construct the core ring systems of these intricate molecules. nih.gov These ketones can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Robinson annulations, and various cycloadditions, to build fused and bridged polycyclic frameworks. nih.gov
While the utility of substituted cyclohexanones as versatile synthons is well-established, a review of the current scientific literature indicates that the specific application of 2-(2-Thienylmethyl)cyclohexanone as a starting material for the total synthesis of complex polycyclic natural product analogues has not been extensively documented. The presence of the thienylmethyl substituent offers a unique handle for further synthetic transformations, potentially enabling novel cyclization pathways. However, specific examples of its incorporation into the skeleton of a polycyclic natural product analogue are not readily found in published research. The development of synthetic routes that leverage this particular building block remains an open area for future investigation. researchgate.netchemrxiv.org
Precursor in the Synthesis of Pharmacologically Relevant Molecular Scaffolds
The thieno[2,3-d]pyrimidine (B153573) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for anticancer therapies. nih.govnih.gov A common and powerful method for the synthesis of the foundational 2-aminothiophene ring, which is a key intermediate for thieno[2,3-d]pyrimidines, is the Gewald aminothiophene synthesis. nih.gov This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. nih.govscielo.br
Given that this reaction is broadly applicable to various ketones, this compound is a prime candidate for use in the Gewald reaction. By reacting it with a cyano-reagent like malononitrile (B47326) or ethyl cyanoacetate (B8463686) and sulfur, a substituted 2-aminotetrahydrobenzothiophene can be formed. This intermediate, bearing the 2-thienylmethyl group, can then undergo cyclization with various one-carbon reagents (e.g., formamide, guanidine, or isothiocyanates) to yield novel thieno[2,3-d]pyrimidine analogues. nih.govcore.ac.uk These new molecular scaffolds, incorporating the thienylmethyl moiety, would be of significant interest for screening in drug discovery programs.
The general synthetic pathway is outlined in the table below:
| Reaction Step | Reactants | Product | Significance |
| Gewald Reaction | This compound, Active Methylene Nitrile (e.g., Malononitrile), Sulfur, Base (e.g., Morpholine) | Substituted 2-Aminotetrahydrobenzothiophene | Forms the key thiophene (B33073) intermediate in a one-pot reaction. nih.gov |
| Cyclization | 2-Aminothiophene intermediate, One-Carbon Reagent (e.g., Formamide, Guanidine) | Substituted Tetrahydrobenzothieno[2,3-d]pyrimidine | Constructs the final pharmacologically relevant pyrimidine (B1678525) ring. core.ac.uk |
This strategy allows for the generation of a library of diverse compounds by varying the nitrile in the Gewald step and the cyclizing agent in the subsequent step, making it a powerful approach for medicinal chemistry.
Role in the Elaboration of Functional Organic Materials and Electronic Precursors
Thiophene-based compounds are at the forefront of research into functional organic materials due to their excellent electronic properties and stability. researchgate.net Oligo- and polythiophenes are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of novel thiophene-containing monomers and building blocks is crucial for tuning the properties of these materials, such as their charge carrier mobility, solubility, and solid-state packing.
This compound represents a potential precursor for new types of thiophene-containing functional materials. The ketone functionality provides a reactive handle for a variety of synthetic transformations. For instance, condensation reactions at the alpha-position to the carbonyl group or reactions involving the carbonyl itself could be used to extend the pi-conjugated system. It could be envisioned that the ketone could be transformed into another aromatic ring, leading to a fused system incorporating the initial thiophene ring.
While specific examples of the use of this compound in the synthesis of defined organic electronic materials are not yet prevalent in the literature, the principles of molecular design suggest its potential. The synthesis of π-extended thiophene-based organic semiconductors often involves the use of ketone precursors. researchgate.net Therefore, this compound could serve as a valuable starting point for creating novel, non-planar, or three-dimensionally structured thiophene derivatives for advanced material applications.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2-Thienylmethyl)cyclohexanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous characterization. ekb.eg
¹H NMR Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the thiophene (B33073) ring and the cyclohexanone (B45756) ring.
The three protons of the thiophene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) would confirm the 2-substitution pattern. beilstein-journals.org The protons on the cyclohexanone ring and the methylene (B1212753) bridge (CH₂) would appear in the upfield region. The proton at the C2 position (methine, CH) would be coupled to the adjacent methylene protons of the ring and the methylene bridge protons, resulting in a complex multiplet. The remaining cyclohexanone protons would produce overlapping multiplets in the δ 1.5-2.5 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene H-5 | ~7.1-7.3 | d |
| Thiophene H-3 | ~6.9-7.0 | d |
| Thiophene H-4 | ~6.8-6.9 | dd |
| Thienylmethyl CH₂ | ~2.8-3.2 | m |
| Cyclohexanone C2-H | ~2.5-2.9 | m |
| Cyclohexanone C6-H₂ | ~2.2-2.4 | m |
| Cyclohexanone C3, C4, C5-H₂ | ~1.5-2.1 | m |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The most downfield signal in the spectrum of this compound would be the carbonyl carbon (C=O) of the cyclohexanone ring, expected around δ 210 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-145 ppm). The remaining aliphatic carbons of the cyclohexanone ring and the methylene bridge would be found in the upfield region (δ 20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexanone C=O (C1) | ~211 |
| Thiophene C2' (quaternary) | ~142 |
| Thiophene C5' | ~127 |
| Thiophene C3' | ~125 |
| Thiophene C4' | ~124 |
| Cyclohexanone C2 | ~50 |
| Cyclohexanone C6 | ~42 |
| Thienylmethyl CH₂ | ~35 |
| Cyclohexanone C3, C4, C5 | ~25-30 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity of the protons within the cyclohexanone ring and to correlate the thiophene protons with each other.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly attached proton-carbon pairs. Each cross-peak connects a proton signal to the signal of the carbon it is bonded to. This technique allows for the definitive assignment of each protonated carbon atom by linking the data from the ¹H and ¹³C spectra. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the C2' carbon of the thiophene ring, by observing their long-range correlations to nearby protons. For instance, correlations would be expected between the thienylmethyl CH₂ protons and the C2', C3' carbons of the thiophene ring, as well as the C1, C2, and C3 carbons of the cyclohexanone ring. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₁H₁₄OS), the molecular ion peak [M]⁺ would be expected at m/z = 194.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for cyclic ketones. Another significant fragmentation pathway would involve the cleavage of the bond between the cyclohexanone ring and the thienylmethyl group, leading to the formation of a stable thienylmethyl cation (tropylium-like ion) at m/z = 97.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 194 | [C₁₁H₁₄OS]⁺ (Molecular Ion) |
| 98 | [C₅H₄S-CH₃]⁺ or [Cyclohexanone]⁺ |
| 97 | [C₅H₅S]⁺ (Thienylmethyl cation - likely base peak) |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ (from cyclohexanone ring fragmentation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a saturated cyclic ketone.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic (Thiophene) |
| ~2930, ~2860 | C-H Stretch | Aliphatic (Cyclohexanone, CH₂) |
| ~1715 | C=O Stretch | Ketone (Cyclohexanone) |
| ~1450 | C-C Stretch | Aromatic (Thiophene) |
| ~700 | C-S Stretch | Thiophene |
Elemental Analysis for Purity and Composition Determination
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For a pure sample of this compound (C₁₁H₁₄OS), the experimentally determined percentages of carbon, hydrogen, and sulfur should closely match the calculated theoretical values. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity. ekb.eg
Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₄OS)
| Element | Mass | Percentage |
|---|---|---|
| Carbon (C) | 132.11 | 67.99% |
| Hydrogen (H) | 14.12 | 7.26% |
| Oxygen (O) | 16.00 | 8.23% |
| Sulfur (S) | 32.07 | 16.51% |
| Total | 194.30 | 100.00% |
Chromatographic Methods for Separation and Quantification
The separation and quantification of this compound in various matrices are crucial for quality control, reaction monitoring, and purity assessment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. This section details the application of these chromatographic methods, specifically focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The principle of GC-FID involves the separation of components in a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID then detects the organic analytes as they elute from the column by pyrolyzing them in a hydrogen-air flame, which generates ions and produces a current proportional to the mass of carbon atoms.
Research Findings:
While specific application notes for the direct analysis of this compound are not extensively published, methods for structurally related compounds, such as cyclohexanone and other aromatic ketones, provide a strong basis for method development. osti.govnih.gov For instance, the analysis of small molecule volatile organic compounds in aqueous solutions often employs a programmed heating method to ensure good separation and peak shape. nih.gov The choice of a suitable capillary column, typically with a non-polar or mid-polar stationary phase, is critical for achieving the desired resolution.
A typical GC-FID method for a compound like this compound would involve direct injection of a diluted sample in a suitable solvent. The operational parameters must be optimized to achieve good separation from potential impurities or other reaction components. Key parameters include the inlet temperature, oven temperature program, carrier gas flow rate, and detector settings. osti.govresearchgate.net
Below is a hypothetical data table outlining typical GC-FID parameters for the analysis of this compound, based on established methods for similar analytes.
| Parameter | Value |
| Column | SH-Rtx-Wax (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Split Ratio | 25:1 |
| Carrier Gas | Helium |
| Oven Program | Initial Temp: 100 °C (hold 2 min) Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Expected Retention Time | ~10-15 min |
This table presents a set of plausible starting conditions for method development and is based on general practices for similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a moderately polar and relatively non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More hydrophobic compounds are retained longer on the column.
Research Findings:
The analysis of thiophene-containing compounds and ketones by RP-HPLC is well-documented. sielc.comsielc.comresearchgate.net For example, a stability-indicating RP-HPLC method was developed for a synthetic thiophene chalcone (B49325) using a C18 column with a mobile phase consisting of a sodium acetate (B1210297) buffer and acetonitrile. researchgate.net This demonstrates the suitability of C18 columns for the separation of compounds with a thiophene moiety. Similarly, methods for the analysis of substituted cyclohexanones often utilize RP-HPLC. nih.govrsc.org In some cases, derivatization may be employed to enhance detection, particularly for trace-level analysis. nih.gov
For the direct analysis of this compound, a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.com Detection is typically performed using a UV detector, as the thiophene ring and the carbonyl group are chromophores that absorb UV light.
An illustrative data table for a potential RP-HPLC method for this compound is provided below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-10 min |
This table outlines a representative set of conditions for an RP-HPLC method, derived from established practices for analogous compounds.
Future Research Directions and Unexplored Avenues for 2 2 Thienylmethyl Cyclohexanone
Development of Novel Asymmetric Synthesis Routes to Enantiomerically Pure Forms
The synthesis of 2-(2-thienylmethyl)cyclohexanone results in a chiral center at the C2 position of the cyclohexanone (B45756) ring. Accessing the individual enantiomers is critical, as biological activity and material properties are often enantiomer-dependent. Current synthetic methods typically yield a racemic mixture, necessitating the development of asymmetric routes to produce enantiomerically pure (R)- and (S)-forms.
Future research should focus on adapting modern asymmetric catalytic methods to this specific substrate. Organocatalysis, in particular, offers a powerful toolbox for the enantioselective α-alkylation of ketones. semanticscholar.orgnih.gov Chiral primary or secondary amines, such as those derived from cinchona alkaloids, can be employed to form transient chiral enamines with cyclohexanone. These enamines can then react with a suitable 2-thienylmethyl electrophile to forge the C-C bond with high stereocontrol. nih.gov Another promising avenue is the use of transition metal catalysis, where chiral ligands coordinate to a metal center to create a chiral environment for the alkylation reaction.
Furthermore, biocatalytic desymmetrization of prochiral 4-substituted cyclohexadienones using enzymes like ene-reductases has proven highly effective for generating chiral cyclohexenones with quaternary stereocenters. nih.govacs.org A similar enzymatic strategy could potentially be developed for this compound, offering a highly selective and environmentally benign route to the desired enantiomers.
Table 1: Potential Asymmetric Synthesis Strategies
| Methodology | Catalyst/Reagent Example | Potential Advantages |
|---|---|---|
| Organocatalysis | Chiral primary/secondary amines (e.g., Cinchona-derived) | Metal-free, mild conditions, high enantioselectivity. semanticscholar.orgnih.gov |
| Transition Metal Catalysis | Palladium or Rhodium complexes with chiral ligands | High turnover numbers, broad substrate scope. |
Exploration of Organocatalytic and Biocatalytic Transformations
Beyond its synthesis, this compound is a versatile scaffold for further functionalization using organocatalytic and biocatalytic methods. These approaches offer mild and selective alternatives to traditional chemical transformations.
Organocatalysis can be used to introduce additional complexity. For instance, enantioselective reactions at the α'-position of the cyclohexanone ring could be achieved. Chiral catalysts could direct further alkylations, aldol (B89426) reactions, or Michael additions, leading to highly functionalized cyclohexane (B81311) derivatives with multiple stereocenters. acs.org
Biocatalysis presents significant opportunities for selective transformations. The carbonyl group of the cyclohexanone ring is a prime target for stereoselective reduction by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). tudelft.nl Depending on the enzyme's stereopreference, either the (R)- or (S)-cyclohexanol derivative can be obtained with high enantiomeric excess. Such biocatalytic reductions are often performed using whole-cell systems, which provide inherent cofactor recycling, making the process more cost-effective and scalable. researchgate.netresearchgate.net This transformation would yield chiral 2-(2-thienylmethyl)cyclohexanol, a valuable building block for further synthesis.
Investigation of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
Adherence to the principles of green chemistry is a paramount goal in modern chemical synthesis. nih.gov Future research on this compound should prioritize the development of environmentally benign processes for its synthesis and subsequent derivatization.
Key areas for investigation include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or bio-derived solvents.
Catalysis: Shifting from stoichiometric reagents to catalytic methods, particularly those using earth-abundant metals or metal-free organocatalysts, reduces waste. semanticscholar.org
Energy Efficiency: Exploring photochemical or microwave-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org Photocatalytic methods, using visible light to generate radicals under mild conditions, are particularly promising for α-alkylation reactions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Tandem or domino reactions, where multiple bonds are formed in a single operation, are excellent strategies for improving atom economy. nih.gov
For example, a greener synthesis could involve a photocatalytic oxidative radical addition of thioic acid to an alkene, a method that uses an organic photocatalyst, O₂ as the oxidant, and visible light as a sustainable energy source. nih.gov
Integration into Supramolecular Architectures and Self-Assembled Systems
The thiophene (B33073) moiety is a well-known building block in materials science, valued for its electronic properties and its ability to engage in non-covalent interactions such as π-π stacking. researchgate.net This suggests that this compound and its derivatives could serve as monomers or components in the construction of larger supramolecular systems.
Future work could explore the synthesis of polymers where the this compound unit is incorporated into the main chain or as a pendant group. The interplay between the rigid, aromatic thiophene unit and the flexible cyclohexanone ring could lead to materials with interesting conformational and self-assembly properties. Derivatization of the ketone could provide handles for polymerization or for introducing groups that drive self-assembly through hydrogen bonding or other specific interactions. The resulting supramolecular architectures, such as nanofibers or gels, could find applications in optoelectronics or sensing. researchgate.net
Advanced Spectroscopic Investigations (e.g., Solid-State NMR, X-ray Diffraction of Derivatives)
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rationalizing its reactivity and designing new applications. While standard solution-state NMR provides valuable information, advanced spectroscopic techniques can offer deeper insights, particularly into the solid-state structure.
X-ray Diffraction: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline state. wikipedia.org This is particularly important for understanding the orientation of the thienylmethyl substituent relative to the cyclohexanone ring (axial vs. equatorial). acs.org Synthesizing derivatives that are more amenable to crystallization could be a key strategy. X-ray analysis of derivatives can reveal how intermolecular interactions, such as H-bonding or π-stacking, dictate the crystal packing. tandfonline.comfigshare.com
Solid-State NMR (ssNMR): This technique is a powerful tool for studying the structure and dynamics of molecules in the solid state, especially for materials that are not amenable to single-crystal X-ray diffraction. researchgate.net 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiments can provide information about the local environment of each carbon atom and can distinguish between different crystalline forms (polymorphs) or non-crystalline (amorphous) domains. It can also be used to study the conformational preferences of the cyclohexanone ring within a solid matrix. acs.orgnih.gov
Table 2: Advanced Spectroscopic Techniques for Structural Analysis
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry. nih.gov | Definitive determination of molecular conformation (e.g., chair/boat, axial/equatorial) and crystal packing. tandfonline.comfigshare.com |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., thienyl aromaticity vs. cyclohexanone’s α/β carbons) .
- FT-IR : Confirms ketone C=O absorption (~1715 cm⁻¹) and thiophene C-S stretches (~700 cm⁻¹) .
- LC-MS : Validates molecular weight (calc. for C₁₁H₁₄OS: 194.08 g/mol) and detects impurities (<0.5%) .
Cross-validation with reference spectra from PubChem or CAS databases ensures accuracy .
What strategies optimize multi-step synthesis of this compound derivatives while minimizing side reactions?
Q. Advanced
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the thienylmethyl group during ketone functionalization .
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce byproduct formation in exothermic steps (e.g., Grignard additions) .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, catalyst loading) increases yield from 45% to 78% .
How can the biological activity of this compound be systematically evaluated in pharmacological studies?
Q. Basic
Q. Advanced
- Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2, PDB ID: 5KIR) using AutoDock Vina .
- ADMET Profiling : Assess bioavailability (Caco-2 permeability), hepatotoxicity (HepG2 viability), and metabolic stability (microsomal half-life) .
What computational methods are used to predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) map electron density to identify nucleophilic/electrophilic sites .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) plots reveal energy barriers for thienylmethyl group migration during rearrangements .
How do steric and electronic effects of the thienylmethyl group influence the compound’s reactivity compared to phenyl analogs?
Q. Advanced
- Steric Effects : The thienylmethyl group’s smaller van der Waals radius (vs. phenyl) reduces steric hindrance, favoring nucleophilic attack at the cyclohexanone carbonyl .
- Electronic Effects : Thiophene’s electron-rich nature enhances resonance stabilization of intermediates in aldol condensations, as shown by Hammett σ⁺ values (σ⁺ = -0.60 for thienyl vs. -0.31 for phenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
